1-cyclopropanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
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Overview
Description
Cyclopropyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a cyclopropyl group, a fluorophenyl group, and a triazolopyrimidine moiety, which are linked through a piperazine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by reacting 4-fluorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazolopyrimidine core.
Attachment of the Piperazine Ring: The triazolopyrimidine core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-linked intermediate.
Introduction of the Cyclopropyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and fluorophenyl positions, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups replacing the original substituents.
Scientific Research Applications
Cyclopropyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the development of drugs targeting various diseases, including cancer and neurological disorders.
Pharmacology: Research on this compound includes its interaction with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Chemical Biology: The compound is used as a tool to study biological processes at the molecular level, including signal transduction pathways and cellular responses.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 1-cyclopropanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in cellular processes and biological responses. The specific pathways involved depend on the target and the context of the research.
Comparison with Similar Compounds
Cyclopropyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone can be compared with other similar compounds, such as:
Triazolopyrimidine Derivatives: Compounds with similar triazolopyrimidine cores but different substituents, which may exhibit different biological activities and chemical properties.
Fluorophenyl Derivatives: Compounds with fluorophenyl groups but different core structures, which may have varying degrees of potency and selectivity for biological targets.
Piperazine Derivatives: Compounds with piperazine rings but different attached groups, which can influence their pharmacokinetic and pharmacodynamic profiles.
The uniqueness of 1-cyclopropanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine lies in its specific combination of functional groups and its potential for diverse biological activities, making it a valuable compound for scientific research and drug development.
Biological Activity
1-Cyclopropanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of triazolopyrimidines and is characterized by its cyclopropyl group, a fluorophenyl group, and a triazolopyrimidine moiety linked through a piperazine ring. The following sections detail its synthesis, biological activity, and research findings.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazolopyrimidine Core : This is achieved by reacting 4-fluorophenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which is then cyclized using phosphorus oxychloride.
- Attachment of the Piperazine Ring : The triazolopyrimidine core is reacted with piperazine in the presence of potassium carbonate to yield the piperazine-linked intermediate.
- Introduction of the Cyclopropyl Group : The cyclopropanecarbonyl group is introduced through further chemical modifications.
This multi-step synthesis underscores the complexity and potential for diverse biological activities associated with this compound .
Anticancer Properties
Research indicates that compounds related to this compound exhibit significant anticancer properties. Specifically:
- PARP Inhibition : The compound has been noted for its activity as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. Inhibitors of PARP are particularly relevant in treating cancers with BRCA1 and BRCA2 mutations. For instance, related compounds have demonstrated nanomolar inhibition against PARP-1 and PARP-2 and have shown efficacy in BRCA1-deficient breast cancer cell lines .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Cell Cycle Regulation : By inhibiting PARP enzymes, the compound may disrupt DNA repair processes, leading to increased apoptosis in cancer cells.
- Kinase Inhibition : Although studies have shown that some derivatives do not effectively inhibit certain kinases (e.g., CDK2 or Abl), this area remains a focus for further research .
Case Studies and Experimental Data
The following table summarizes key findings from various studies on the biological activity of related compounds:
Properties
IUPAC Name |
cyclopropyl-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O/c19-13-3-5-14(6-4-13)26-17-15(22-23-26)16(20-11-21-17)24-7-9-25(10-8-24)18(27)12-1-2-12/h3-6,11-12H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOQVFMYZCTHQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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